molecular formula C9H10N2O2S B2604394 methyl 3-isothiocyanato-1,5-dimethyl-1H-pyrrole-2-carboxylate CAS No. 1255785-23-9

methyl 3-isothiocyanato-1,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No. B2604394
CAS RN: 1255785-23-9
M. Wt: 210.25
InChI Key: FDLQFLVZGMOOAM-UHFFFAOYSA-N
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Description

Methyl 3-isothiocyanato-1,5-dimethyl-1H-pyrrole-2-carboxylate (MIPC) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a member of the pyrrole family of compounds, which are known for their diverse biological activities. MIPC has been shown to exhibit potent anticancer, antimicrobial, and anti-inflammatory properties, making it a promising candidate for the development of new drugs and therapies.

Scientific Research Applications

Synthesis and Chemical Reactions

  • The synthesis of methyl 5-aminopyrrole-3-carboxylates is developed through a domino mode involving reductive isoxazole ring-opening and 1,5-exo-dig cyclization, leading to pyrrolo[1,2-a]pyrimidine-7-carboxylates and 2-diazo-2H-pyrrole-4-carboxylates, demonstrating the reactivity of diazo compounds and carbenes for pyrrole-containing products (Galenko et al., 2019).
  • A novel series of (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives have been synthesized and evaluated for their in vitro antimicrobial activities, showing that these derivatives possess good antibacterial and antifungal activity, highlighting the importance of the heterocyclic ring in their structure (Hublikar et al., 2019).

Antimicrobial Activity

  • The synthesis of a novel bicyclic thiohydantoin fused to pyrrolidine compound, specifically methyl 2-(4-chlorophenyl)-7a-((4-chlorophenyl)carbamothioyl)-1-oxo-5,5-diphenyl-3-thioxo-hexahydro-1H-pyrrolo[1,2-e]imidazole-6-carboxylate, exhibited antibacterial activity in the range of 31.25–62.5 μg/mL, and antimycobacterial activity with a MIC value of 40 μg/mL against indicated strains, showcasing its potential as a therapeutic tool (Nural et al., 2018).

Crystal Engineering

  • The self-assembly of pyrrole-2-carboxylates into hexagonal and grid supramolecular structures demonstrates the robustness of the pyrrole-2-carbonyl dimer as a supramolecular synthon for crystal engineering, offering new avenues for the development of materials with specific structural characteristics (Yin & Li, 2006).

properties

IUPAC Name

methyl 3-isothiocyanato-1,5-dimethylpyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c1-6-4-7(10-5-14)8(11(6)2)9(12)13-3/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLQFLVZGMOOAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C)C(=O)OC)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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